molecular formula C24H18CuN4O4S+2 B12652081 Bis(1,10-phenanthroline)copper(2+) sulfate CAS No. 21711-45-5

Bis(1,10-phenanthroline)copper(2+) sulfate

Cat. No.: B12652081
CAS No.: 21711-45-5
M. Wt: 522.0 g/mol
InChI Key: ONSVBGUORUTGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,10-phenanthroline)copper(2+) sulfate is a coordination compound where copper(II) is complexed with two molecules of 1,10-phenanthroline and one sulfate ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,10-phenanthroline)copper(2+) sulfate typically involves the reaction of copper(II) sulfate with 1,10-phenanthroline in an aqueous solution. The reaction conditions, such as pH and temperature, can significantly influence the morphology and size of the final product. For instance, at a pH of 2.0 and 5.0, microscale flower-like and long sheet-like structures are obtained, respectively. At higher pH values of 9.0 and 11.0, rod-like structures are formed .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis(1,10-phenanthroline)copper(2+) sulfate can undergo various chemical reactions, including:

    Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).

    Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and other ligands for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands.

Scientific Research Applications

Bis(1,10-phenanthroline)copper(2+) sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(1,10-phenanthroline)copper(2+) sulfate involves its ability to interact with biological molecules, such as DNA. The copper center can bind to DNA, causing structural changes and potentially leading to DNA damage. This interaction is facilitated by the planar structure of the 1,10-phenanthroline ligands, which can intercalate between DNA base pairs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1,10-phenanthroline)copper(2+) sulfate is unique due to its specific coordination environment and the presence of sulfate as a counterion. This gives it distinct chemical and physical properties compared to other copper(II) complexes with different ligands.

Properties

CAS No.

21711-45-5

Molecular Formula

C24H18CuN4O4S+2

Molecular Weight

522.0 g/mol

IUPAC Name

copper;1,10-phenanthroline;sulfuric acid

InChI

InChI=1S/2C12H8N2.Cu.H2O4S/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2;

InChI Key

ONSVBGUORUTGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OS(=O)(=O)O.[Cu+2]

Related CAS

15823-71-9 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.